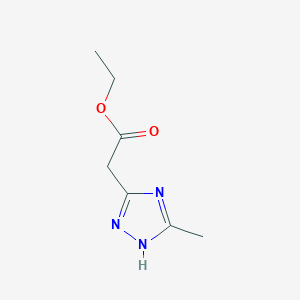

Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(5-methyl-1H-1,2,4-triazol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-3-12-7(11)4-6-8-5(2)9-10-6/h3-4H2,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAONPPCFYKJZBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NNC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428897 | |

| Record name | Ethyl (5-methyl-1H-1,2,4-triazol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100187-10-8 | |

| Record name | Ethyl (5-methyl-1H-1,2,4-triazol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(5-methyl-1H-1,2,4-triazol-3-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate (CAS No. 100187-10-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical identity, physical properties, and a plausible synthetic route based on established methodologies for related 1,2,4-triazole derivatives. While specific quantitative biological data for this compound is limited in publicly available literature, this guide discusses the known biological activities of the broader 1,2,4-triazole class of compounds, providing a basis for potential research applications.

Chemical Identity and Properties

This compound is a triazole derivative with the chemical formula C₇H₁₁N₃O₂ and a molecular weight of 169.18 g/mol .

| Property | Value | Reference |

| CAS Number | 100187-10-8 | |

| Molecular Formula | C₇H₁₁N₃O₂ | |

| Molecular Weight | 169.18 g/mol | |

| IUPAC Name | This compound | |

| Physical Form | Solid | |

| Purity | Typically >97% |

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in a single source. However, a plausible and efficient synthetic route can be devised based on the well-established Pinner reaction for the synthesis of 2-(1H-1,2,4-triazol-3-yl)acetates.[1] This methodology involves the reaction of an appropriate carboxyimidate hydrochloride with formylhydrazide.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 3-imino-2-cyanobutanoate hydrochloride (Pinner Salt)

-

To a stirred solution of ethyl 2-cyano-3-oxobutanoate in anhydrous ethanol, add a stoichiometric equivalent of anhydrous ammonia gas at 0°C.

-

After the initial reaction, slowly bubble dry hydrogen chloride gas through the solution while maintaining the temperature at 0°C until saturation.

-

Allow the mixture to stand at a low temperature (e.g., 4°C) for 24-48 hours to facilitate the precipitation of the Pinner salt.

-

Collect the precipitate by filtration, wash with cold anhydrous ether, and dry under vacuum to yield the crude ethyl 3-imino-2-cyanobutanoate hydrochloride.

Step 2: Cyclization to this compound

-

Suspend the synthesized Pinner salt and a molar equivalent of formylhydrazide in a suitable solvent such as absolute ethanol.

-

Heat the mixture to reflux and monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the final product, this compound.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Activity and Potential Applications

-

Antifungal Activity: The triazole ring is a core component of several widely used antifungal drugs.[2]

-

Antibacterial Activity: Many 1,2,4-triazole derivatives have demonstrated efficacy against various bacterial strains.[3]

-

Anticancer Activity: Certain substituted triazoles have shown potential as anticancer agents.[4]

-

Anticonvulsant and Anti-inflammatory Properties: The 1,2,4-triazole nucleus has been explored for its potential in developing anticonvulsant and anti-inflammatory drugs.[3]

Given the established biological significance of the 1,2,4-triazole core, this compound represents a valuable starting point for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to elucidate its specific biological targets and mechanisms of action.

Potential Research Workflow

Caption: A logical workflow for investigating the biological potential of the compound.

Safety Information

According to available safety data, this compound is classified with the GHS07 pictogram and the signal word "Warning". The hazard statements associated with this compound are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be strictly followed when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical compound with the CAS number 100187-10-8. While specific, detailed experimental and biological data are limited, its structural relationship to the broadly bioactive 1,2,4-triazole family suggests its potential as a valuable building block in drug discovery and medicinal chemistry research. The synthetic protocol outlined in this guide, based on established chemical principles, provides a robust starting point for its preparation. Further investigation into its biological activities and mechanism of action is highly encouraged to unlock its full therapeutic potential.

References

- 1. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 3. mdpi.com [mdpi.com]

- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Identification

Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate is characterized by a central 1,2,4-triazole ring substituted with a methyl group and an ethyl acetate group. The 4H-tautomer is one of the possible isomeric forms.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 100187-10-8[1] |

| Molecular Formula | C₇H₁₁N₃O₂[1] |

| Canonical SMILES | CCOC(=O)CC1=NNC(=N1)C |

| InChI | InChI=1S/C7H11N3O2/c1-3-12-7(11)4-6-8-5(2)9-10-6/h3-4H2,1-2H3,(H,8,9,10)[2] |

| InChIKey | VAONPPCFYKJZBF-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and biological activity.

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 169.18 g/mol [1] |

| Physical Form | Solid[2] |

| Purity | Typically ≥95%[2][3] |

| Storage | Store long-term in a cool, dry place[3] |

Synthesis

A plausible and widely used method for the synthesis of 2-(1H-1,2,4-triazol-3-yl)acetates is the Pinner reaction.[4] This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (Pinner salt), which can then be cyclized with a hydrazine derivative.[5][6][7][8][9]

General Experimental Protocol for Pinner Reaction-based Synthesis

While a specific protocol for this compound is not detailed in the available literature, a general procedure based on the synthesis of similar compounds is as follows:[4]

Step 1: Formation of the Pinner Salt An α-cyano ester, such as ethyl cyanoacetate, is reacted with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst, typically anhydrous hydrogen chloride gas. This reaction is carried out under anhydrous conditions at low temperatures to form the corresponding imidate salt (Pinner salt).

Step 2: Cyclization with a Hydrazine Derivative The Pinner salt is then reacted with a suitable hydrazine derivative. For the synthesis of the target molecule, acetohydrazide would be the appropriate reagent. The reaction mixture is typically heated in a suitable solvent to facilitate the cyclization and formation of the 1,2,4-triazole ring.

Step 3: Work-up and Purification Following the reaction, the product is isolated through standard work-up procedures, which may include neutralization, extraction with an organic solvent, and evaporation of the solvent. The crude product is then purified, typically by recrystallization or column chromatography, to yield the final pure compound.

Synthesis Workflow Diagram

Caption: General synthesis workflow for this compound via the Pinner reaction.

Spectroscopic Data (Predicted)

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Signals |

| ¹H NMR | - Ethyl group protons: a triplet around 1.2-1.4 ppm (CH₃) and a quartet around 4.1-4.3 ppm (CH₂). - Methylene protons adjacent to the triazole ring: a singlet around 3.7-3.9 ppm. - Methyl group protons on the triazole ring: a singlet around 2.3-2.5 ppm. - NH proton of the triazole ring: a broad singlet, chemical shift can vary significantly. |

| ¹³C NMR | - Ethyl group carbons: around 14 ppm (CH₃) and 61 ppm (CH₂). - Methylene carbon adjacent to the triazole ring: around 35 ppm. - Methyl carbon on the triazole ring: around 12 ppm. - Triazole ring carbons: in the range of 140-160 ppm. - Carbonyl carbon of the ester: around 170 ppm. |

| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z = 169. - Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅, m/z = 45), the entire ester group (-COOC₂H₅, m/z = 73), and fragments corresponding to the triazole ring. |

| IR | - N-H stretching vibration: a broad band around 3100-3300 cm⁻¹. - C-H stretching vibrations: around 2850-3000 cm⁻¹. - C=O stretching vibration of the ester: a strong band around 1730-1750 cm⁻¹. - C=N and C=C stretching vibrations of the triazole ring: in the range of 1400-1600 cm⁻¹. |

Safety Information

For safe handling of this compound, it is essential to follow standard laboratory safety procedures.

Table 4: GHS Hazard Information

| Pictogram | |

| Signal Word | Warning[2] |

| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)[2] |

| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312+P330, P302+P352+P312, P304+P340+P312, P363, P501[2] |

This information is based on available data for the compound and may not be exhaustive. A full Safety Data Sheet (SDS) should be consulted before handling.

Conclusion

This compound is a valuable heterocyclic compound with potential applications in drug discovery and development. This guide provides a foundational understanding of its molecular structure, physicochemical properties, and a probable synthetic route. Further research is warranted to fully elucidate its spectroscopic characteristics and explore its biological activity in various therapeutic areas. The provided information serves as a starting point for researchers and scientists interested in the synthesis and application of novel 1,2,4-triazole derivatives.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | 100187-10-8 [sigmaaldrich.com]

- 3. 100187-10-8 this compound AKSci 0116AA [aksci.com]

- 4. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pinner Reaction | NROChemistry [nrochemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. synarchive.com [synarchive.com]

- 8. Pinner reaction - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

An In-Depth Technical Guide to the Physical Properties of Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate is a heterocyclic compound of significant interest within the fields of medicinal chemistry and drug discovery. As a derivative of the 1,2,4-triazole core, it belongs to a class of compounds renowned for a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties[1][2]. The physical properties of this molecule are fundamental to its handling, formulation, and ultimately its efficacy and bioavailability in potential therapeutic applications. A thorough understanding of its characteristics is therefore a critical prerequisite for any research and development endeavor.

This technical guide provides a comprehensive overview of the known physical properties of this compound and outlines detailed, field-proven methodologies for the experimental determination of its key physical characteristics. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for advancing research and development.

Core Molecular and Physical Attributes

While extensive experimental data for this compound is not widely published, its fundamental molecular properties have been established. These form the basis for experimental design and data interpretation.

| Property | Value | Source |

| Chemical Name | This compound | Pharmaffiliates[3] |

| CAS Number | 100187-10-8 | Sigma-Aldrich, Pharmaffiliates[3] |

| Molecular Formula | C₇H₁₁N₃O₂ | Sigma-Aldrich |

| Molecular Weight | 169.18 g/mol | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Not reported |

Experimental Determination of Physical Properties

The following section details the experimental protocols for determining the key physical properties of this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity. For a crystalline solid, a sharp melting range is indicative of high purity, while a broad melting range suggests the presence of impurities.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small, dry sample of this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating Rate: The sample is heated at a rapid rate initially to approximately 15-20 °C below the expected melting point (if unknown, a preliminary rapid heating can be performed to get an approximate range). The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

Diagram: Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid sample.

Determination of Boiling Point

Given that many organic compounds decompose at their atmospheric boiling points, determination under reduced pressure is often necessary. This allows for boiling at a lower temperature, preventing thermal degradation.

Methodology: Vacuum Distillation

-

Apparatus Setup: A small-scale vacuum distillation apparatus is assembled. This includes a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Introduction: A sample of this compound is placed in the round-bottom flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

-

Vacuum Application: The system is connected to a vacuum pump, and the pressure is gradually reduced to the desired level.

-

Heating: The sample is gently heated in a heating mantle or oil bath.

-

Observation: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure. A nomograph can then be used to estimate the boiling point at atmospheric pressure.

Solubility Profile Assessment

Understanding the solubility of a compound in various solvents is crucial for purification (recrystallization), analysis (chromatography), and formulation. The principle of "like dissolves like" is a guiding tenet, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.

Methodology: Qualitative Solubility Testing

-

Solvent Selection: A range of solvents with varying polarities should be selected. A suggested panel includes:

-

Water (highly polar, protic)

-

Methanol (polar, protic)

-

Ethanol (polar, protic)

-

Acetone (polar, aprotic)

-

Ethyl acetate (moderately polar, aprotic)

-

Dichloromethane (low polarity, aprotic)

-

Toluene (nonpolar, aromatic)

-

Hexane (nonpolar, aliphatic)

-

-

Procedure:

-

To a small test tube, add approximately 10-20 mg of this compound.

-

Add the selected solvent dropwise, with agitation, up to a volume of 1 mL.

-

Observe and record whether the compound dissolves completely, partially, or is insoluble.

-

The results can be categorized as: very soluble, soluble, sparingly soluble, or insoluble.

-

Diagram: Logic for Solubility Assessment

Caption: Logical flow for determining the solubility profile of a compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), a singlet for the methyl group on the triazole ring, and a singlet for the methylene group adjacent to the triazole ring. The N-H proton of the triazole ring may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, the methylene carbon, the methyl carbon, and the two distinct carbons of the triazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound include:

-

N-H stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ corresponding to the N-H group in the triazole ring.

-

C-H stretch: Absorptions in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds.

-

C=O stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ characteristic of the ester carbonyl group.

-

C=N and C=C stretch: Absorptions in the 1400-1650 cm⁻¹ region corresponding to the triazole ring.

-

C-O stretch: An absorption band in the 1000-1300 cm⁻¹ region for the ester C-O bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For this compound, the molecular ion peak (M⁺) would be expected at m/z 169.18. Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester functionality.

Conclusion

This technical guide has outlined the fundamental physical properties of this compound and provided detailed, robust protocols for their experimental determination. While a complete set of experimentally verified data for this specific compound is not yet available in the public domain, the methodologies and expected spectral characteristics presented here provide a solid framework for researchers to generate high-quality, reliable data. Such data is indispensable for the advancement of research and development efforts involving this promising triazole derivative, particularly in the realm of drug discovery and materials science. The application of these standardized protocols will ensure consistency and comparability of data across different laboratories, thereby accelerating the pace of scientific discovery.

References

An In-depth Technical Guide to Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical identity, synthesis, physicochemical properties, and potential applications as a versatile building block in the creation of novel therapeutic agents.

Chemical Identity and Nomenclature

This compound is a derivative of a 1,2,4-triazole, a five-membered heterocyclic ring containing three nitrogen atoms. The presence of both a reactive ester functional group and a pharmacologically significant triazole core makes this molecule a valuable intermediate in organic synthesis and drug discovery.

The nomenclature of this compound can be understood by dissecting its structure. The core is a 1,2,4-triazole ring. It is substituted with a methyl group at position 5 and an ethyl acetate group at position 3. The "4H" designation in the name indicates the position of the saturating hydrogen atom on the triazole ring, a crucial detail for understanding its tautomeric behavior.

IUPAC Name: ethyl (5-methyl-4H-1,2,4-triazol-3-yl)acetate[1]

Tautomerism: The 4H-1,2,4-triazole ring system can exhibit prototropic tautomerism, where the hydrogen atom on the nitrogen can migrate to other nitrogen atoms within the ring (1H and 2H tautomers) or, in some derivatives, to an exocyclic atom. This dynamic equilibrium is influenced by factors such as substituents, solvent polarity, and temperature. The predominant tautomer will dictate the molecule's three-dimensional shape and its hydrogen bonding capabilities, which are critical for its interactions with biological targets.[2][3]

dot

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties is essential for handling, formulation, and analytical characterization.

| Property | Value | Source |

| CAS Number | 100187-10-8 | [4] |

| Molecular Formula | C₇H₁₁N₃O₂ | [4] |

| Molecular Weight | 169.18 g/mol | [4] |

| Appearance | Expected to be a solid at room temperature. | [1] |

| Solubility | Expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO. | General chemical principles |

| Melting Point | Not explicitly reported, but related triazole derivatives exhibit a wide range of melting points. | General chemical principles |

| Boiling Point | Not explicitly reported; likely to decompose at higher temperatures. | General chemical principles |

Spectroscopic Data (Predicted and Representative)

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Ethyl group: A triplet signal around 1.2-1.3 ppm (3H, -CH₃) and a quartet signal around 4.1-4.2 ppm (2H, -OCH₂-).

-

Methylene group: A singlet signal around 3.5-3.8 ppm (2H, -CH₂-CO).

-

Methyl group on triazole: A singlet signal around 2.3-2.5 ppm (3H, -CH₃).

-

NH proton: A broad singlet at a variable chemical shift, typically downfield, depending on the solvent and concentration.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Ethyl group: Signals around 14 ppm (-CH₃) and 61 ppm (-OCH₂-).

-

Methylene group: A signal around 35-40 ppm (-CH₂-CO).

-

Ester carbonyl: A signal in the range of 168-172 ppm (C=O).

-

Triazole ring carbons: Two signals in the aromatic region, typically between 145-160 ppm.

-

Methyl group on triazole: A signal around 10-15 ppm.

-

-

IR (Infrared) Spectroscopy:

-

N-H stretch: A broad absorption band in the region of 3100-3300 cm⁻¹.

-

C-H stretch: Absorptions around 2850-3000 cm⁻¹ for aliphatic C-H bonds.

-

C=O stretch (ester): A strong, sharp absorption band around 1730-1750 cm⁻¹.

-

C=N and C=C stretch (triazole ring): Absorptions in the 1500-1650 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

[M+H]⁺: The protonated molecule would be expected at m/z 170.0924.

-

[M+Na]⁺: The sodium adduct would be expected at m/z 192.0743.

-

Fragmentation: Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅), the entire ester group, and cleavage of the acetate side chain.

-

Synthesis of this compound

The synthesis of 1,2,4-triazole derivatives can be achieved through various synthetic strategies.[5][6] A particularly effective method for preparing 2-(1H-1,2,4-triazol-3-yl)acetates is the Pinner reaction.[7] This approach involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which then undergoes further reactions.[8][9]

dot

Caption: Generalized Pinner reaction pathway for synthesis.

Experimental Protocol: A Representative Synthesis

The following is a detailed, step-by-step methodology adapted from established Pinner reaction strategies for the synthesis of analogous 2-(1H-1,2,4-triazol-3-yl)acetates.[7]

Step 1: Formation of the Pinner Salt Intermediate

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube is charged with anhydrous ethanol.

-

Acidification: The ethanol is cooled to 0°C in an ice bath, and dry hydrogen chloride gas is bubbled through the solvent until saturation.

-

Addition of Nitriles: To this acidic ethanol solution, equimolar amounts of ethyl cyanoacetate and acetonitrile are added dropwise while maintaining the temperature at 0°C.

-

Reaction: The reaction mixture is stirred at 0°C for several hours and then allowed to stand at low temperature (e.g., 4°C) for an extended period (24-48 hours) to facilitate the precipitation of the imino ester hydrochloride (Pinner salt).

-

Isolation of Intermediate: The precipitated Pinner salt is collected by filtration under an inert atmosphere, washed with cold anhydrous diethyl ether, and dried under vacuum. This intermediate is typically used immediately in the next step due to its hygroscopic nature.

Step 2: Cyclization to the Triazole Ring

-

Reaction Setup: The crude Pinner salt is suspended in a suitable solvent such as anhydrous ethanol or methanol in a round-bottom flask.

-

Addition of Hydrazide: An equimolar amount of formylhydrazide is added to the suspension.

-

Reaction: The mixture is stirred at room temperature or gently heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Self-Validating System and Causality:

-

Anhydrous Conditions: The use of anhydrous solvents and dry HCl gas is critical in the Pinner reaction to prevent the hydrolysis of the nitrile and the intermediate imino ester to the corresponding amide and carboxylic acid, respectively.

-

Low Temperature: The initial formation of the Pinner salt is performed at low temperatures to minimize the formation of byproducts.

-

Inert Atmosphere: Handling the hygroscopic Pinner salt under an inert atmosphere prevents its decomposition by atmospheric moisture.

-

Chromatographic Purification: The final purification step is essential to remove any unreacted starting materials, intermediates, and byproducts, ensuring the high purity of the final compound, which can be verified by NMR and mass spectrometry.

Applications in Drug Development and Medicinal Chemistry

The 1,2,4-triazole nucleus is a well-established pharmacophore found in a wide range of clinically used drugs, exhibiting diverse biological activities including antifungal, antiviral, anticancer, and anti-inflammatory properties.[5][6] this compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

dot

Caption: Potential synthetic modifications and workflow in drug discovery.

The ethyl acetate moiety can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. Additionally, the ester can be reduced to an alcohol, providing another point for chemical modification. The nitrogen atoms of the triazole ring can also be alkylated or arylated to explore the structure-activity relationship (SAR) of the resulting compounds.

While specific blockbuster drugs directly synthesized from this starting material are not publicly documented, its structural motifs are present in many biologically active compounds. Therefore, this compound is a valuable tool for medicinal chemists in the discovery and development of new drugs.

Conclusion

This compound is a chemically significant molecule with a well-defined structure and predictable properties. Its synthesis via the Pinner reaction provides a reliable route for its preparation. The presence of both a reactive ester and a biologically relevant triazole core makes it a highly valuable building block for the synthesis of diverse chemical libraries for drug discovery programs. Further research into the biological activities of its derivatives is warranted and holds promise for the development of novel therapeutic agents.

References

- 1. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. ijbr.com.pk [ijbr.com.pk]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pinner reaction - Wikipedia [en.wikipedia.org]

- 9. Pinner Reaction [organic-chemistry.org]

An In-Depth Technical Guide to the Tautomeric Landscape of Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. The tautomeric state of these heterocyclic systems is of paramount importance as it dictates the molecule's three-dimensional structure, its hydrogen bonding capabilities, and ultimately its interaction with biological targets. This technical guide provides a comprehensive exploration of the tautomeric forms of Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate, a key building block in the synthesis of various biologically active compounds. We will delve into the structural possibilities, the definitive evidence for the predominant tautomer in the solid state, and the spectroscopic features that enable the characterization of these forms. Furthermore, a detailed, field-proven synthetic protocol and a discussion on the anticipated tautomeric behavior in solution are presented to provide a holistic understanding for researchers in drug discovery and development.

The Significance of Tautomerism in 1,2,4-Triazoles

Prototropic tautomerism, the migration of a proton between two or more locations on a molecule, is a fundamental concept in organic chemistry with profound implications in drug design and materials science. In the realm of 1,2,4-triazoles, the position of the labile proton on the heterocyclic ring gives rise to distinct annular tautomers: the 1H, 2H, and 4H isomers. The equilibrium between these forms is a delicate balance influenced by factors such as the electronic nature of substituents, solvent polarity, temperature, and solid-state packing forces. As the tautomeric form of a molecule influences its physicochemical properties, understanding and controlling this equilibrium is a critical aspect of rational drug design.

Potential Tautomers of Ethyl 2-(5-methyl-1,2,4-triazol-3-yl)acetate

For Ethyl 2-(5-methyl-1,2,4-triazol-3-yl)acetate, three potential annular tautomers can be envisaged, arising from the migration of the proton among the three nitrogen atoms of the triazole ring.

The Multifaceted Biological Activities of 1,2,4-Triazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and polarity, have established it as a versatile pharmacophore. This has led to the development of a wide array of clinically significant drugs with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the principal biological activities of 1,2,4-triazole derivatives, focusing on their anticancer, antifungal, antimicrobial, and antiviral properties. It includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Anticancer Activity: A Multi-Targeted Approach

1,2,4-triazole derivatives have emerged as promising anticancer agents that act through diverse mechanisms, often targeting multiple pathways involved in cancer cell growth and proliferation.[1] Their mechanisms of action include the inhibition of key enzymes such as kinases (e.g., EGFR), interference with DNA processes, and the induction of apoptosis.[1][2]

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various 1,2,4-triazole derivatives against a range of human cancer cell lines is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 7e | MCF-7 (Breast) | 4.7 | [3] |

| Hela (Cervical) | 2.9 | [3] | |

| A549 (Lung) | 9.4 | [3] | |

| 10a | MCF-7 (Breast) | 6.43 | [3] |

| Hela (Cervical) | 5.6 | [3] | |

| A549 (Lung) | 21.1 | [3] | |

| 10d | MCF-7 (Breast) | 10.2 | [3] |

| Hela (Cervical) | 9.8 | [3] | |

| A549 (Lung) | 16.5 | [3] | |

| 8c | - | IC50 = 3.6 μM (EGFR inhibition) | [4] |

| 12b | MCF-7 (Breast) | 2.67 | [2] |

| HepG2 (Liver) | 3.21 | [2] | |

| 13b | MCF-7 (Breast) | 1.07 | [2] |

| HepG2 (Liver) | 0.32 | [2] | |

| 7j, 7k, 7l | - | GI50 = 28-104 nM | [5] |

| Fz25 | MDA-MB-231 (Breast) | 8.12 ± 0.85 | [6] |

| MDA-MB-468 (Breast) | 25.43 ± 3.68 | [6] | |

| Fz200 | MDA-MB-231 (Breast) | 10.86 ± 0.69 | [6] |

| 17 | MCF-7 (Breast) | 0.31 | [7] |

| 22 | MCF-7 (Breast) | 3.31 | [7] |

| Caco-2 (Colon) | 4.98 | [7] | |

| 25 | MCF-7 (Breast) | 4.46 | [7] |

| Caco-2 (Colon) | 7.22 | [7] |

Signaling Pathway: EGFR Inhibition Leading to Apoptosis

Certain 1,2,4-triazole derivatives exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival. Inhibition of EGFR disrupts downstream signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways, leading to cell cycle arrest and apoptosis.[6]

Antifungal Activity: Targeting Ergosterol Biosynthesis

1,2,4-triazole-based antifungal agents are a cornerstone in the treatment of fungal infections. Their primary mechanism of action is the potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity and function of the fungal cell membrane.

Quantitative Antifungal Activity Data

The in vitro antifungal activity of various 1,2,4-triazole derivatives is presented below. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound Class/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| Benzotriazine-4-one hybrids | Candida albicans | 0.0156 - 2.0 | [8] |

| Cryptococcus neoformans | 0.0156 - 2.0 | [8] | |

| Thiazolo[4,5-d]pyrimidine hybrids | Various fungi | Good activity (4-8) | [8] |

| Triazole alcohol derivatives | Candida isolates | 0.063 - 1 | [8] |

| Miconazole analogues (18b) | Various fungi | 0.5 | [8] |

| Ravuconazole/Isavuconazole derivatives (14l) | Candida glabrata, C. albicans | 0.125 | [8] |

| Quinoline based benzothiazolyl-1,2,4-triazoles (23f, 23j) | Candida albicans | 6.25 | [8] |

| Schiff bases of 1,2,4-triazole (46a, 47d) | Candida albicans | 3.125 | [8] |

| Vinyl-1,2,4-triazole (2h) | Various fungi | 0.02-0.04 mM | [9] |

Signaling Pathway: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The nitrogen atom (N4) of the 1,2,4-triazole ring coordinates with the heme iron atom in the active site of the lanosterol 14α-demethylase enzyme. This binding prevents the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and the accumulation of toxic methylated sterols in the fungal cell membrane. This disruption of membrane integrity ultimately inhibits fungal growth.

Antimicrobial Activity

1,2,4-triazole derivatives have demonstrated significant activity against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. Their mode of action often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

Quantitative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected 1,2,4-triazole derivatives against various bacterial species.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Clinafloxacin-triazole hybrids (14a-c) | MRSA | 0.25 | [10] |

| Ofloxacin analogues (13) | S. aureus, E. coli | 0.25 - 1 | [10] |

| Phenylpiperazine-triazole-fluoroquinolone hybrids (9) | Various | 0.12 - 1.95 | [10] |

| 4-Amino-5-aryl-1,2,4-triazoles (15) | E. coli, B. subtilis | 5 | [10] |

| 4-Amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol derivative (36) | S. aureus | 0.264 mM | [10] |

| S. pyogenes | 0.132 mM | [10] | |

| 1,2,4-Triazolo[3,4-b][5][6][11]thiadiazines (39c, 39h) | E. coli, P. aeruginosa | 3.125 | [8] |

| Schiff bases of 1,2,4-triazole (46, 47) | S. aureus | 3.125 | [8] |

| Vinyl-1,2,4-triazole (2h) | Various bacteria | 0.0002-0.0033 mM | [9] |

| 4-((5-nitrofuran-2-yl)methyleneamino)-1-propyl-4H-1,2,4-triazolium bromide (II) | E. coli, S. aureus | 0.039 - 1.25 | [12] |

Antiviral Activity

The antiviral potential of 1,2,4-triazole derivatives has been demonstrated against a range of DNA and RNA viruses. These compounds can interfere with various stages of the viral life cycle, including entry, replication, and assembly.

Quantitative Antiviral Activity Data

The 50% effective concentration (EC50) values for selected 1,2,4-triazole derivatives against different viruses are presented below.

| Compound/Derivative | Virus | EC50 | Reference |

| Ribavirin | Chikungunya virus (CHIKV) | 2.4 µM | [13] |

| 1,4-disubstituted-1,2,3-triazole (1) | Chikungunya virus (CHIKV) | 19.9 µM | [13] |

| 1,4-disubstituted-1,2,3-triazole (2) | Chikungunya virus (CHIKV) | 19.7 µM | [13] |

| Pyridinyl triazole derivative (198) | Human Cytomegalovirus (HCMV) | <0.05 µM | [8] |

| Triazolo[4,3-a]quinoxaline derivative (194) | Herpes Simplex Virus-1 (HSV-1) | 25% plaque reduction at 20 mg/mL | [8] |

Experimental Protocols

General Workflow for Synthesis and Biological Evaluation

The development of novel 1,2,4-triazole derivatives typically follows a structured workflow from synthesis to biological characterization.

Synthesis Protocol: One-Pot Synthesis of 4,5-Disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones

This method provides an efficient route to 1,2,4-triazole-5-thione derivatives, which are versatile intermediates for further functionalization.[14]

-

Formation of Thiosemicarbazide Intermediate:

-

Dissolve the appropriate substituted acid hydrazide (0.005 mol) in ethanol.

-

Add an equimolar amount of the selected alkyl/aryl isothiocyanate (0.005 mol) to the solution.

-

Reflux the mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[14]

-

-

Cyclization to 1,2,4-Triazole-5-thione:

-

To the reaction mixture from Step 1, add 2N sodium hydroxide (NaOH) solution (5 mL).[14]

-

Heat the mixture under reflux for approximately 4 hours.[14]

-

After cooling to room temperature, acidify the reaction medium with 2N hydrochloric acid (HCl) until a precipitate forms.[14]

-

Collect the precipitate by filtration, wash thoroughly with distilled water until the filtrate is neutral, and then dry.

-

Recrystallize the crude product from ethanol to obtain the purified 3,4-disubstituted-1,2,4-triazole-5-thione.[14]

-

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[15]

-

Cell Seeding:

-

Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[15]

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%.[15]

-

After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds.

-

Include untreated cells as a negative control and a vehicle control (medium with solvent).

-

Incubate the plate for another 48-72 hours.[15]

-

-

MTT Addition and Incubation:

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 3-4 hours at 37°C.[15]

-

-

Formazan Solubilization and Absorbance Reading:

-

Remove the MTT-containing medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Antifungal/Antibacterial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16]

-

Preparation of Microdilution Plates:

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton broth for bacteria).

-

-

Inoculum Preparation:

-

Prepare a standardized inoculum of the test microorganism (fungi or bacteria) according to established protocols (e.g., CLSI guidelines). The final concentration in the wells should be approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 cells/mL for yeast.

-

-

Inoculation and Incubation:

-

Add the prepared inoculum to each well of the microdilution plate.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified duration (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

-

MIC Determination:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay measures the ability of a compound to inhibit the cytopathic effect of a virus.[17]

-

Cell Seeding:

-

Seed a monolayer of susceptible host cells in 6-well or 12-well plates and incubate until confluent.

-

-

Virus Infection and Compound Treatment:

-

Prepare serial dilutions of the test compound.

-

Pre-incubate the cell monolayer with the compound dilutions for a specific time.

-

Infect the cells with a known amount of virus (to produce a countable number of plaques).

-

After an adsorption period, remove the virus inoculum.

-

-

Overlay and Incubation:

-

Add a semi-solid overlay (e.g., containing agar or methylcellulose) with the corresponding compound concentrations to restrict virus spread to adjacent cells.

-

Incubate the plates for several days to allow for plaque formation.

-

-

Plaque Visualization and Counting:

-

Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the EC50 value.[13]

-

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Triazole-Estradiol Analogs Induce Apoptosis and Inhibit EGFR and Its Downstream Pathways in Triple Negative Breast Cancer | MDPI [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. medicine.dp.ua [medicine.dp.ua]

- 13. Antiviral evaluation of 1,4-disubstituted-1,2,3-triazole derivatives against Chikungunya virus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. ibtbioservices.com [ibtbioservices.com]

The Versatile Scaffold: Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This privileged scaffold is a key component in a variety of clinically approved drugs, demonstrating its versatility and importance in the development of new therapeutic agents. This technical guide focuses on a specific, promising derivative: Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate. While direct biological data on this particular molecule is emerging, its structural features, combined with extensive research on related analogues, point towards significant potential in several key areas of drug discovery. This document will delve into its synthesis, potential applications, and the biological landscape of its close chemical relatives, providing a comprehensive overview for researchers in the field.

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through several established methods for constructing the 1,2,4-triazole ring. A common and effective approach involves the cyclization of an appropriate N-substituted acetamide with a hydrazide derivative. This method offers flexibility in introducing various substituents to the triazole core.

General Synthetic Approach:

A plausible and efficient synthetic route to this compound involves the reaction of an imidoyl chloride, generated in situ from N-substituted acetamide and oxalyl chloride, with a suitable hydrazide, followed by cyclization. This method is advantageous due to its relatively mild conditions and the ready availability of starting materials.

Experimental Protocols

Proposed Synthesis of this compound:

Materials:

-

N-Substituted acetamide

-

Oxalyl chloride

-

Aryl hydrazide

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, Pyridine)

-

Ethyl chloroacetate

-

Sodium ethoxide

Procedure:

-

Formation of Imidoyl Chloride: To a solution of N-substituted acetamide in an anhydrous solvent, add oxalyl chloride dropwise at 0°C. The reaction mixture is stirred at room temperature until the evolution of gas ceases.

-

Reaction with Hydrazide: The resulting imidoyl chloride solution is then treated with an aryl hydrazide in the presence of a base to neutralize the HCl formed. The mixture is stirred at room temperature for several hours.

-

Cyclization: The reaction mixture is then heated under reflux to facilitate the cyclization to the 1,2,4-triazole ring. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Purification: Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the 3-aryl-5-methyl-4-substituted-1,2,4-triazole.

-

Acetate side chain introduction: The purified triazole is then reacted with ethyl chloroacetate in the presence of a strong base like sodium ethoxide to yield the final product, this compound.

Note: This is a generalized protocol based on established literature for similar compounds. Optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary to achieve the best yield and purity of the target compound.

Potential Applications in Drug Discovery

The 1,2,4-triazole scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide array of biological activities. Based on the extensive research on structurally similar compounds, this compound holds significant promise in the following therapeutic areas:

-

Antimicrobial Agents: 1,2,4-Triazole derivatives are known to exhibit potent antibacterial and antifungal properties. The nitrogen-rich heterocycle can interact with various microbial enzymes and proteins, leading to the inhibition of essential cellular processes.

-

Anticancer Agents: Numerous 1,2,4-triazole-containing compounds have been investigated for their anticancer activity. They can act through various mechanisms, including the inhibition of tubulin polymerization, kinase inhibition, and the induction of apoptosis.

-

Enzyme Inhibitors: The 1,2,4-triazole moiety can act as a bioisostere for other functional groups and can effectively bind to the active sites of various enzymes. This has led to the development of 1,2,4-triazole-based inhibitors for enzymes such as kinases, proteases, and oxidoreductases.

Biological Activity of Structurally Related 1,2,4-Triazole Derivatives

To provide a clearer perspective on the potential of this compound, the following tables summarize the quantitative biological data of structurally related 1,2,4-triazole derivatives.

Table 1: Antimicrobial Activity of 1,2,4-Triazole Derivatives

| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |

| 1,2,4-Triazolo[3,4-b][1][2][3]thiadiazines (39c) | E. coli | 3.125 | [3] |

| 1,2,4-Triazolo[3,4-b][1][2][3]thiadiazines (39h) | P. aeruginosa | 3.125 | [3] |

| 5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiols (48g) | S. aureus | 0.5-1 µM | [4] |

| 5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazol-3-thiols (48g) | B. subtilis | 0.5-1 µM | [4] |

| 5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazol-3-thiols (48g) | E. coli | 0.5-1 µM | [4] |

| 5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazol-3-thiols (48g) | P. aeruginosa | 0.5-1 µM | [4] |

Table 2: Anticancer Activity of 1,2,4-Triazole Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| (S)-naproxen hydrazide-hydrazone (58a) | PC-3 (Prostate) | 26.0 | [4] |

| (S)-naproxen hydrazide-hydrazone (58a) | DU-145 (Prostate) | 34.5 | [4] |

| (S)-naproxen hydrazide-hydrazone (58a) | LNCaP (Prostate) | 48.8 | [4] |

Table 3: Enzyme Inhibitory Activity of 1,2,4-Triazole Derivatives

| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |

| 1,2,4-triazole derivative | Tubulin Polymerization | < 0.01 | [5] |

Visualizations: Workflows and Pathways

To further illustrate the concepts discussed, the following diagrams, created using the DOT language, depict a generalized experimental workflow for the synthesis of 1,2,4-triazole derivatives and a hypothetical signaling pathway that could be modulated by such compounds.

References

An In-depth Technical Guide to the Safety and Handling of Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate, a chemical intermediate of interest in pharmaceutical research and development. Due to the limited availability of substance-specific experimental data, this document emphasizes general principles of laboratory safety, information derived from available safety data sheets, and standardized testing protocols.

Hazard Identification and Classification

Available data indicates that this compound is classified as a hazardous substance. The following table summarizes its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. |

| Acute Toxicity, Dermal | GHS07 (Exclamation Mark) | Warning | H312: Harmful in contact with skin. |

| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. |

| Acute Toxicity, Inhalation | GHS07 (Exclamation Mark) | Warning | H332: Harmful if inhaled. |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. |

Precautionary Statements and Safe Handling

Adherence to the following precautionary measures is crucial to minimize risk when handling this compound.

| Category | Precautionary Statement Codes | Measures |

| Prevention | P261, P264, P270, P271, P280 | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection. |

| Response | P301+P312+P330, P302+P352+P312, P304+P340+P312, P305+P351+P338, P332+P313, P337+P313, P362+P364 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If skin irritation occurs: Get medical advice/attention. If eye irritation persists: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. |

| Storage | P403+P233, P405 | Store in a well-ventilated place. Keep container tightly closed. Store locked up. |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols for Hazard Assessment

This in vitro test method utilizes a reconstructed human epidermis (RhE) model to assess the potential of a substance to cause skin irritation.[1][2]

Methodology:

-

Tissue Preparation: Commercially available RhE models are equilibrated in 6-well plates containing maintenance medium.

-

Test Substance Application: A precise amount (e.g., 25 µL or 25 mg) of this compound is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.

-

Exposure and Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes) at 37°C.[3] Following exposure, the tissues are thoroughly rinsed to remove the substance and transferred to fresh medium.

-

Post-Incubation: The tissues are incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.

-

Viability Assessment: Tissue viability is determined using a quantitative assay, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT is converted by mitochondrial dehydrogenases of viable cells into a blue formazan salt, which is then extracted and quantified spectrophotometrically.

-

Data Interpretation: The viability of the treated tissues is expressed as a percentage of the negative control. A substance is identified as an irritant (GHS Category 2) if the mean tissue viability is reduced to ≤ 50%.[1]

This in vivo test is designed to determine the potential of a substance to cause irritation or severe damage to the eye.[4][5] It should only be conducted after a weight-of-evidence analysis of existing data suggests it is necessary.[4]

Methodology:

-

Animal Selection and Preparation: Healthy, young adult albino rabbits are used. Prior to the test, both eyes of each animal are examined to ensure they are free from defects. Systemic analgesics and topical anesthetics are administered to minimize pain and distress.[4][6]

-

Test Substance Instillation: A single dose (typically 0.1 mL of a liquid or 0.1 g of a solid) of this compound is instilled into the conjunctival sac of one eye of the animal.[7] The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation.[8] If effects persist, observations may continue for up to 21 days.

-

Scoring of Ocular Lesions: The degree of eye irritation is scored based on the cornea (opacity), iris, and conjunctiva (redness and chemosis).

-

Data Interpretation: The scores are used to classify the substance according to the GHS. A substance is classified as causing "Serious Eye Damage" (Category 1) if it produces irreversible effects or effects that are not fully reversible within 21 days. It is classified as an "Eye Irritant" (Category 2) if it produces reversible eye irritation.

Workflow for Chemical Safety Assessment

The following diagram illustrates a generalized workflow for assessing and managing the risks associated with a chemical substance like this compound.

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First Aid Measures |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If experiencing respiratory symptoms, call a POISON CENTER or doctor. |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately for treatment advice. |

Spill and Leak Procedures:

In the event of a spill, evacuate the area. Wear appropriate personal protective equipment (PPE), including respiratory protection. Absorb the spill with inert, non-combustible material (e.g., sand, vermiculite) and collect it into a suitable, labeled container for disposal. Ensure the area is well-ventilated.

Fire-Fighting Measures

While specific fire hazard data for this compound is limited, general precautions for flammable organic compounds should be taken.

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray. |

| Unsuitable Extinguishing Media | A direct water jet may spread the fire. |

| Specific Hazards | Combustion may produce toxic fumes, including carbon oxides and nitrogen oxides. |

| Protective Equipment | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. |

Storage and Disposal

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.

This document is intended to provide guidance and should be used in conjunction with a comprehensive risk assessment specific to the experimental conditions. Always consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier before handling any chemical.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. mbresearch.com [mbresearch.com]

- 3. dermatest.com [dermatest.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 6. nucro-technics.com [nucro-technics.com]

- 7. ecetoc.org [ecetoc.org]

- 8. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

A Senior Application Scientist's In-Depth Technical Guide to the Solubility of Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Solubility in Drug Development

Part 1: In Silico Solubility & Physicochemical Profile Prediction

Before embarking on laboratory experiments, a significant amount of insight can be gained through in silico prediction of the molecule's properties. These computational tools use the chemical structure to estimate various parameters that will guide solvent selection and experimental design.

Predicted Physicochemical Properties of Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate

Based on its structure, several key properties can be predicted using established software platforms such as ChemAxon's Solubility Predictor or ACD/Labs PhysChem Suite.[1][2] These predictions provide a foundational understanding of the molecule's likely behavior.

| Property | Predicted Value/Range | Implication for Solubility |

| Molecular Weight | 169.18 g/mol | Low molecular weight generally favors solubility. |

| logP (Octanol-Water Partition Coefficient) | ~0.5 - 1.5 | A low logP suggests a degree of hydrophilicity and potential solubility in polar solvents. |

| pKa (Acid Dissociation Constant) | ~7.5 - 8.5 (for the triazole N-H) | The compound is weakly acidic, meaning its ionization state and thus solubility will be influenced by the pH of the medium. In non-aqueous organic solvents, this has less of an impact. |

| Topological Polar Surface Area (TPSA) | ~70-80 Ų | A moderate TPSA indicates the presence of polar functional groups (the triazole ring and the ester) capable of hydrogen bonding, suggesting solubility in polar protic and aprotic solvents. |

| Physical Form | Solid | As a solid, the dissolution process will be influenced by the compound's crystal lattice energy. |

Note: These are estimated values and should be used as a guide for experimental design. Actual experimental values are required for definitive characterization.

Part 2: Strategic Solvent Selection for Solubility Screening

The choice of solvents for solubility determination should be systematic and cover a range of polarities and hydrogen bonding capabilities. This approach provides a comprehensive understanding of the solute-solvent interactions. The selection should also consider practical aspects relevant to the pharmaceutical industry, such as toxicity and environmental impact.[3]

Recommended Solvent Classes for Screening:

A well-rounded initial screening panel should include representatives from the following classes:

-

Polar Protic Solvents: These solvents can donate hydrogen bonds and are effective at solvating polar molecules with hydrogen bond-accepting groups.

-

Examples: Methanol, Ethanol, Isopropanol

-

-

Polar Aprotic Solvents: These solvents have high dipole moments but do not donate hydrogen bonds. They are good for dissolving polar compounds.

-

Examples: Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone

-

-

Nonpolar Solvents: These solvents have low dielectric constants and are suitable for dissolving nonpolar compounds. Their ability to dissolve our target compound is expected to be low but is important to define the full solubility profile.

-

Examples: Toluene, Heptane, Cyclohexane

-

-

Intermediate Polarity Solvents: These solvents have properties that fall between the polar and nonpolar extremes.

-

Examples: Ethyl acetate, Dichloromethane, Tetrahydrofuran (THF)

-

Part 3: Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method .[4] This method involves allowing an excess of the solid compound to equilibrate with the solvent until the solution is saturated.

Diagram of the Shake-Flask Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.

Detailed Step-by-Step Protocol for the Shake-Flask Method

1. Preparation of the Sample: a. Accurately weigh an amount of this compound that is in clear excess of its predicted solubility into a suitable container (e.g., a 4 mL glass vial with a screw cap). A preliminary test may be needed to estimate the required excess.[5] b. Pipette a precise volume (e.g., 2 mL) of the chosen organic solvent into the vial.

2. Equilibration: a. Seal the vials tightly to prevent solvent evaporation. b. Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). c. Agitate the samples for a sufficient time to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, which signifies that equilibrium has been reached.

3. Phase Separation: a. After the equilibration period, remove the vials from the shaker and allow them to stand for a short period to allow for the settling of the excess solid. b. To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes). c. Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE for a wide range of organic solvents) into a clean vial. This step is critical to prevent any undissolved microparticles from being included in the analysis.

4. Quantification: a. Accurately dilute a known volume of the filtered supernatant with a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration within the calibration range of the analytical instrument. b. Quantify the concentration of this compound in the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve should be prepared using standards of known concentrations.

5. Data Reporting: a. Calculate the original concentration in the saturated solution, accounting for the dilution factor. b. Report the solubility in standard units, such as mg/mL or mol/L, and specify the solvent and the temperature at which the measurement was made.

Diagram of Key Considerations for Protocol Integrity

References

An In-depth Technical Guide to the Predicted Mechanism of Action of Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a predictive analysis of the mechanism of action for Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate based on the well-established biological activities of the 1,2,4-triazole scaffold. The information presented is for research and informational purposes only and is not based on direct experimental data for the specific compound.

Introduction: The 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocyclic motif containing three nitrogen atoms and two carbon atoms.[1] This scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1][2] Derivatives of 1,2,4-triazole are known to exhibit a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, anticonvulsant, antiviral, and anti-inflammatory properties.[2][3][4] The versatility of the 1,2,4-triazole nucleus allows it to serve as a bioisostere for amides, esters, and carboxylic acids, enabling diverse interactions with biological targets.[1]

This compound incorporates this key heterocyclic ring, suggesting its potential for significant biological activity. The ethyl acetate and methyl group substitutions on the core will influence its physicochemical properties, such as lipophilicity and steric profile, which in turn will determine its specific interactions with biological targets and its overall pharmacological profile.

Predicted Mechanisms of Action

Based on the extensive literature on 1,2,4-triazole derivatives, several potential mechanisms of action can be predicted for this compound. The most prominent of these are antifungal and anticancer activities.

Antifungal Activity: Inhibition of Lanosterol 14α-demethylase (CYP51)

A well-documented mechanism of action for many 1,2,4-triazole-containing compounds is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] By inhibiting CYP51, 1,2,4-triazole derivatives disrupt the integrity of the fungal cell membrane, leading to cell growth arrest and death. This is the mechanism of action for prominent antifungal drugs like fluconazole and itraconazole.[5][6]

Signaling Pathway: Fungal Ergosterol Biosynthesis Inhibition

Caption: Predicted inhibition of fungal CYP51 by this compound.

Anticancer Activity

1,2,4-triazole derivatives have demonstrated promising anticancer activities through various mechanisms.[1] These can include:

-

Enzyme Inhibition: Similar to their antifungal action, these compounds can inhibit enzymes crucial for cancer cell proliferation. For instance, some derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme involved in nucleotide synthesis.[2]

-

Kinase Inhibition: Many cellular signaling pathways that are dysregulated in cancer are controlled by protein kinases. 1,2,4-triazole derivatives have the potential to act as kinase inhibitors.

-

Induction of Apoptosis: These compounds may trigger programmed cell death (apoptosis) in cancer cells through various intracellular signaling cascades.

Signaling Pathway: Potential Anticancer Mechanisms

Caption: Predicted anticancer mechanisms of this compound.

Quantitative Data for Structurally Related 1,2,4-Triazole Derivatives

While specific data for this compound is not available, the following tables summarize the biological activities of other 1,2,4-triazole derivatives to provide a comparative context.